![molecular formula C21H21N3O5 B2758195 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide CAS No. 891868-18-1](/img/structure/B2758195.png)
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
This compound is a pyrazine derivative with two 3,4-dimethoxyphenyl groups and an acetamide group. Pyrazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular formula of the compound is C22H23N3O7, with an average mass of 441.434 Da and a monoisotopic mass of 441.153595 Da .Chemical Reactions Analysis
As a pyrazine derivative, this compound might undergo reactions typical for pyrazines, such as electrophilic substitution or reactions at the nitrogen atoms. The 3,4-dimethoxyphenyl and acetamide groups could also participate in various reactions .Physical And Chemical Properties Analysis
Some predicted properties of the compound include a density of 1.3±0.1 g/cm3, a boiling point of 684.25°C (adapted Stein & Brown method), and a water solubility at 25°C of 201 mg/L .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has synthesized and characterized pyrazole-acetamide derivatives that form coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays, such as DPPH, ABTS, and FRAP. This study highlights the compound's potential in developing antioxidant agents and its role in forming complexes with metal ions which could be beneficial for various applications including catalysis and material science (Chkirate et al., 2019).
Synthetic Organic Chemistry
Another aspect of research involves the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process, mediated by Mn(III)/Cu(II), demonstrates the compound's utility in synthesizing complex organic structures, potentially useful in pharmaceuticals and organic materials (Chikaoka et al., 2003).
Antimicrobial Agents
A study focusing on the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which includes acetamide pyrazolone, highlights the biological activity against various microorganisms. This suggests the compound's relevance in developing new antimicrobial agents, underscoring its potential in addressing resistance to existing antimicrobial drugs (Aly et al., 2011).
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound, has shown antipsychotic-like profiles in behavioral animal tests. These studies suggest potential applications in developing new antipsychotic medications, highlighting the compound's significance in neurological and psychiatric research (Wise et al., 1987).
Crystal Structure and Molecular Interactions
Investigations into the crystal structures of C,N-disubstituted acetamides, including variants related to the compound , have provided insights into molecular conformations, hydrogen bonding, and interactions that are critical for understanding material properties and designing new materials with desired physical and chemical characteristics (Narayana et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-4-6-15(7-5-14)22-19(25)13-23-10-11-24(21(27)20(23)26)16-8-9-17(28-2)18(12-16)29-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGXJSRLBZISAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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